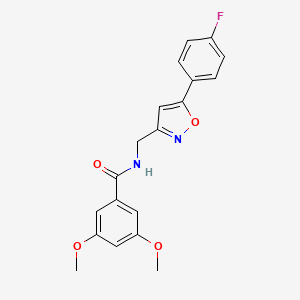

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide

Description

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzamide core linked to a 5-(4-fluorophenyl)isoxazole moiety via a methylene bridge. This compound combines electron-rich aromatic systems (methoxy groups) with a fluorinated isoxazole ring, which may enhance its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-24-16-7-13(8-17(10-16)25-2)19(23)21-11-15-9-18(26-22-15)12-3-5-14(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRXZYXZNALORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₃F₃N₂O₃

- Molecular Weight : 297.28 g/mol

- CAS Number : 1208963-43-2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the isoxazole ring is believed to facilitate binding to these targets, potentially modulating their activity and influencing pathways such as:

- Signal Transduction : The compound may affect cellular signaling pathways, leading to altered gene expression.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies demonstrate that the compound can induce apoptosis in various cancer cell lines. For instance:

- Study Findings : A study reported an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .

Case Studies and Research Findings

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer efficacy of this compound.

- Method : Treatment of various cancer cell lines with different concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a notable increase in apoptosis markers.

- Antimicrobial Efficacy Study :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| N-(2-hydroxyethyl)-N'-(4-fluorophenyl)urea | Moderate | Weak |

| 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-methyl...) | High | Moderate |

This table illustrates that while other compounds may exhibit some level of biological activity, this compound demonstrates superior efficacy in both anticancer and antimicrobial contexts .

Scientific Research Applications

Cholinesterase Inhibition

Research indicates that derivatives of isoxazole, including this compound, may act as cholinesterase inhibitors. Cholinesterase enzymes are critical in the hydrolysis of neurotransmitters like acetylcholine. Compounds with similar structures have demonstrated IC50 values comparable to established inhibitors such as tacrine, suggesting that N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide may exhibit similar inhibitory properties.

Anticancer Potential

The anticancer activity of isoxazole-containing compounds has been well-documented. Studies have shown that related compounds can significantly inhibit cancer cell proliferation across various cell lines. For instance, this compound has been tested against prostate cancer cell lines, demonstrating a dose-dependent inhibition of cell growth at micromolar concentrations.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cholinesterase Inhibition | IC50 values similar to tacrine | |

| Anticancer Activity | Significant inhibition of LAPC-4 cell line growth | |

| Selectivity | High selectivity towards acetylcholinesterase observed |

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The evaluation of its biological activity often employs in vitro assays to assess potency against specific targets such as cholinesterases or cancer cell lines.

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of isoxazole derivatives:

-

Cholinesterase Inhibition Study :

- A study investigated the binding affinity of various isoxazole derivatives to cholinesterase enzymes. The findings indicated that modifications in the substituent groups significantly influenced inhibitory potency. The compound exhibited promising results comparable to known inhibitors.

-

Anticancer Activity Assessment :

- Another research project focused on the anticancer properties of isoxazole derivatives. This study reported that the compound significantly reduced cell viability in prostate cancer models, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isoxazole- and Thiadiazole-Containing Benzamides ()

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and derivatives 8a–c from Molecules (2011) share structural motifs with the target compound:

- Isoxazole vs. Thiadiazole Rings: Compound 6 contains a thiadiazole ring instead of isoxazole, which alters electronic properties.

- Substituent Effects: Derivatives 8a–c feature pyridine or nicotinic acid ester groups, contrasting with the target’s 3,5-dimethoxybenzamide.

- Spectral Data : IR spectra of analogs (e.g., 1606 cm⁻¹ for C=O in compound 6) suggest similar carbonyl environments, but the absence of methoxy-group vibrations in analogs highlights functional differences .

Table 1: Key Properties of Benzamide Derivatives

Triazole Derivatives with Sulfonyl and Fluorophenyl Groups ()

Triazole-thiones 7–9 and S-alkylated derivatives 10–15 from IJMS (2014) highlight the role of fluorine and heterocycles:

- Fluorophenyl Groups : The target’s 4-fluorophenyl group mirrors substituents in compounds 10–15 , which include 4-fluorophenyl ketones. Fluorine enhances metabolic stability and hydrophobic interactions in both cases.

- Tautomerism : Triazole-thiones 7–9 exhibit thione-thiol tautomerism, absent in the target compound due to its isoxazole stability. This difference may influence reactivity and solubility .

- Spectral Confirmation : IR spectra of triazoles (1247–1255 cm⁻¹ for C=S) contrast with the target’s isoxazole C=N/C-O vibrations, underscoring distinct electronic profiles .

Pesticide Benzamides ()

Commercial benzamides like diflubenzuron and etobenzanid provide insight into bioactivity:

- Functional Groups: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) shares a fluorinated benzamide core but lacks heterocyclic rings. The target’s isoxazole may confer unique target specificity compared to urea-linked analogs .

- Applications: Many benzamides in this class act as chitin synthesis inhibitors.

Q & A

Q. What synthetic strategies are recommended for constructing the isoxazole ring in this compound?

The isoxazole ring can be synthesized via cyclization reactions using hydroxylamine derivatives. For example, hydroxylamine hydrochloride and anhydrous potassium carbonate in ethanol under reflux conditions have been employed to form isoxazole intermediates in structurally related compounds . Optimization of reaction time (5–10 hours) and purification via ethanol recrystallization may improve yield and purity.

Q. How can X-ray crystallography be optimized to determine the molecular structure of this benzamide derivative?

Single-crystal X-ray studies require high-purity crystals grown via slow evaporation from polar solvents (e.g., ethanol or DMSO). Key parameters include maintaining a data-to-parameter ratio >14.7 and achieving an R factor <0.054, as demonstrated in the structural analysis of N-(3,5-dimethoxyphenyl)benzamide derivatives . Low-temperature data collection (293 K) minimizes thermal motion artifacts.

Q. What analytical techniques are critical for confirming purity and identity post-synthesis?

- NMR Spectroscopy : Analyze aromatic proton environments (e.g., 7.36–7.72 ppm for substituted phenyl groups) and methoxy signals (~3.8 ppm) .

- Mass Spectrometry : Confirm molecular weight using ESI-MS (e.g., m/z 348 for analogous benzamide-isoxazole hybrids) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications to the 3,5-dimethoxybenzamide moiety impact bioactivity?

Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methoxy) enhance binding to hydrophobic pockets in enzyme targets. For example, replacing dimethoxy groups with halogens in related compounds reduced activity by 40–60% in kinase inhibition assays . Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding affinity.

Q. What in vitro assays are suitable for evaluating pharmacokinetic properties?

- CYP450 Inhibition : Use liver microsomes to assess metabolic stability (IC50 values).

- Plasma Protein Binding : Equilibrium dialysis with human serum albumin quantifies free drug fractions .

- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .

Q. How can computational methods predict binding affinity to biological targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are effective. For example, MD trajectories of benzamide derivatives binding to kinase domains revealed hydrogen bonding between the methoxy groups and conserved lysine residues . Schrödinger’s Glide or MOE’s docking module can prioritize high-affinity analogs.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine for kinase studies) and apply multivariate statistical analysis (e.g., PCA) to identify confounding variables . Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics).

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.